Product packaging for CID 19046612(Cat. No.:)

CID 19046612

Cat. No.: B12633490
M. Wt: 149.27 g/mol
InChI Key: OTODFJIPTQMVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Structural Context of CID 19046612

The systematic IUPAC name for the active component of this compound is (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methylpropan-1-one, which is then complexed with (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid (dibenzoyl tartaric acid). This salt formation is crucial for the isolation and purification of the desired stereoisomer.

The structure of the primary molecule features several key components:

A propanone backbone , which is a three-carbon ketone.

A dimethylamino group at the 3-position.

A phenyl group attached to the carbonyl carbon, which is substituted at the 3-position with a benzyloxy group .

A methyl group at the 2-position, with a specific S-configuration, making the molecule chiral.

The dibenzoyl tartrate salt is formed with L-(-)-dibenzoyl tartaric acid, which facilitates the separation of the (2S)-enantiomer from its racemic mixture. google.comgoogle.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Name 3-(Dimethylamino)-1-(3-benzyloxyphenyl)-2S-methyl-1-propanone Dibenzoyl Tartrate
CAS Number 1004315-81-4 guidechem.com
Molecular Formula C37H37NO10 guidechem.com
Molecular Weight 655.69 g/mol guidechem.com
Appearance White solid guidechem.com
PubChem CID 19046612

| IUPAC Name | (2R,3R)-2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one |

This table is interactive. Click on the headers to sort.

Significance of this compound as a Synthetic Intermediate in Pharmaceutical Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Tapentadol. Tapentadol is a centrally-acting analgesic with a dual mechanism of action, functioning as both a µ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. nih.govnih.gov

The synthesis of Tapentadol from this compound involves several key transformations. The dibenzoyl tartrate salt is first treated with a base to liberate the free amine, (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone. google.comgoogle.com This chiral ketone then undergoes a highly stereospecific Grignard reaction with an ethylmagnesium halide. google.comgoogle.com This reaction introduces a second chiral center, leading to the formation of (2S,3R)-1-(dimethylamino)-3-(3-(benzyloxy)phenyl)-2-methyl-3-pentanol. Subsequent debenzylation and other transformations yield the final Tapentadol molecule. google.comgoogle.com The high stereospecificity of the Grignard reaction is crucial for obtaining the desired (1R,2R) configuration in Tapentadol. google.comgoogle.com

Overview of Research Trajectories and Current Knowledge Gaps Pertaining to this compound

Current research involving this compound is predominantly focused on optimizing the synthetic routes to Tapentadol and other related pharmaceutical compounds. google.comresearchgate.netgoogle.com This includes improving the yield and purity of the intermediate itself, as well as developing more efficient and cost-effective manufacturing processes. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O3Si2 B12633490 CID 19046612

Properties

Molecular Formula

C3H9O3Si2

Molecular Weight

149.27 g/mol

InChI

InChI=1S/C3H9O3Si2/c1-4-7-8(5-2)6-3/h1-3H3

InChI Key

OTODFJIPTQMVCI-UHFFFAOYSA-N

Canonical SMILES

CO[Si][Si](OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cid 19046612

Enantioselective Synthesis Pathways for CID 19046612 and its Stereoisomers

The synthesis of this compound presents a significant challenge due to the presence of two chiral centers, necessitating highly stereoselective methods to obtain the desired (2R,3R) isomer.

Chiral Auxiliary-Mediated Syntheses

One established method for achieving the desired stereochemistry involves the use of chiral auxiliaries. A common approach employs pseudoephedrine as a chiral auxiliary. In this method, a meta-substituted cinnamic acid is first reacted with (1R,2R)-pseudoephedrine to form an amide. google.com Subsequent reactions with a nucleophile and an electrophile introduce the two chiral centers in a controlled manner, yielding a chiral product that can then be reduced and deprotected to furnish a chiral alcohol, a precursor to this compound. google.com This strategy simplifies the reaction route and reduces post-treatment steps, making it suitable for industrial applications. google.com

Another key strategy involves the resolution of a racemic mixture of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid. google.com The differing solubilities of these diastereomeric salts in a suitable solvent, like ethanol (B145695) or methanol (B129727), allow for their separation via fractional crystallization, yielding the (2R,3R)-enantiomer with a high enantiomeric excess (>99% ee).

Chiral Auxiliary/Resolving Agent Reactant Key Transformation Outcome
(1R,2R)-Pseudoephedrinemeta-substitution cinnamic acidAmide formation and subsequent diastereoselective alkylationFormation of a chiral intermediate with two new stereocenters google.com
L-(-)-Dibenzoyltartaric acidRacemic 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amineDiastereomeric salt formation and fractional crystallizationIsolation of (2R,3R)-enantiomer with >99% enantiomeric excess google.com

Asymmetric Catalysis in this compound Production

Asymmetric catalysis offers an efficient alternative for establishing the correct stereocenters in the synthesis of this compound. One notable example is the stereoselective hydrogenolysis of an acylated precursor. google.com Specifically, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol is acylated, and the resulting ester undergoes hydrogenolysis with a palladium catalyst. This reaction proceeds with an inversion of configuration at one of the chiral centers to yield the desired (2R,3R)-isomer.

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce the 3-methoxyphenyl (B12655295) group. This reaction typically involves coupling a halogenated precursor with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Diastereoselective Approaches

Diastereoselective strategies are central to controlling the relative stereochemistry of the two chiral centers. A highly stereospecific Grignard reaction is a key step in one of the industrial processes. google.com The reaction of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone with ethylmagnesium chloride introduces the second asymmetric carbon atom with high diastereoselectivity, leading to the formation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol, a direct precursor that can be converted to this compound. google.com

Another approach involves the conversion of (2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentenol into a mixture of (2R,3R) and (2R,3S)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. epo.org The desired (2R,3R) isomer, this compound, is then separated from this diastereomeric mixture. epo.org

Synthetic Routes Utilizing this compound as a Precursor

This compound serves as the penultimate intermediate in the synthesis of Tapentadol. Its conversion to the final product and other related analogues involves specific chemical transformations.

Conversion of this compound to Tapentadol and Related Analogues

The primary transformation of this compound is its conversion to Tapentadol. This is typically achieved through the demethylation of the methoxy (B1213986) group on the phenyl ring. A common method for this O-demethylation is heating this compound with concentrated hydrobromic acid. epo.org This reaction cleaves the methyl ether to yield the corresponding phenol, which is the active pharmaceutical ingredient, Tapentadol.

Precursor Reagent Transformation Product
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (this compound)Concentrated Hydrobromic AcidO-demethylationTapentadol epo.org

Strategies for Functional Group Interconversion on the this compound Scaffold

The functional groups present on the this compound scaffold, namely the tertiary amine and the methoxy group, can be subjected to various interconversions to produce related analogues. While the primary focus is on the demethylation of the methoxy group, other transformations are chemically feasible.

The tertiary amine can potentially undergo oxidation to form the corresponding N-oxide. Reductive conditions could lead to different amine derivatives, although this is less common in the context of Tapentadol synthesis. Substitution reactions on the aromatic ring, other than demethylation, could also be explored to generate novel analogues with potentially different pharmacological profiles. However, the literature primarily focuses on the conversion to Tapentadol.

Table of Compound Names

PubChem CID Chemical Name Other Names/Precursors
19046612(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amineTapentadol intermediate
5362143Tapentadol(2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine
131758Pseudoephedrine(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol
7298L-Tartaric acid(2S,3S)-2,3-dihydroxybutanedioic acid (form used in dibenzoyl derivative)
175590-76-8 (CAS)(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanolPrecursor to this compound google.com
Not Available(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanonePrecursor in Grignard reaction google.com
Not Available(2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentenolPrecursor to a diastereomeric mixture containing this compound epo.org
7847-89-43-Methoxyphenylboronic acidReagent in Suzuki-Miyaura coupling
100-61-8Ethylmagnesium chlorideGrignard reagent google.com
7647-01-0Hydrobromic acidReagent for demethylation epo.org

Derivatization and Analog Generation from this compound

Rational Design of this compound Analogues

Information regarding the rational design of analogues for a compound with an undefined structure is not available.

Combinatorial Chemistry Approaches for this compound Derivatives

There are no documented combinatorial chemistry approaches for a compound that has not been chemically characterized.

Process Optimization and Scale-Up Considerations in this compound Synthesis

A discussion on process optimization and scale-up is contingent on an established synthetic route, which is absent for the unidentified compound this compound.

Molecular Mechanisms and Target Interactions of Cid 19046612 and Its Research Analogues

Elucidation of Molecular Targets for CID 19046612-Related Structures

Receptor Binding Studies of this compound Analogues (e.g., P2Y12 receptor)

While direct binding studies of this compound to the P2Y12 receptor are not extensively documented in publicly available research, the broader class of purinergic P2Y12 receptor antagonists has been a subject of intense investigation. The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for anti-thrombotic therapies.

Radioligand binding assays are a common method to quantify the affinity of compounds for the P2Y12 receptor. For instance, the selective antagonist [³H]PSB-0413 has been used to determine the number of P2Y12 receptors on intact platelets and in membrane preparations nih.gov. Competition studies with this radioligand have established the rank order of potency for various known P2Y12 ligands, such as AR-C69931MX and 2MeSADP nih.gov.

The development of P2Y12-receptor specific whole blood platelet aggregation assays, which often include prostaglandin E1 to inhibit the P2Y1 receptor, allows for the functional assessment of P2Y12 antagonists nih.gov. Such assays are critical in determining the pharmacodynamic effects of potential therapeutic agents that target this receptor. Although specific binding data for pyrazolopyridine analogues to the P2Y12 receptor is sparse, the structural similarities of some heterocyclic compounds to adenosine, the endogenous ligand for purinergic receptors, suggest a potential for interaction that warrants further investigation.

Enzymatic Inhibition and Activation Profiling (e.g., Kinases, FFA1)

The pyrazolopyridine scaffold is a well-established "privileged structure" in kinase inhibitor discovery, owing to its ability to mimic the purine core of ATP and bind to the hinge region of the kinase active site nih.govrsc.org.

Kinase Inhibition:

Numerous studies have demonstrated the potent inhibitory activity of pyrazolopyridine derivatives against a wide array of kinases. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), with some compounds exhibiting picomolar inhibitory activity tandfonline.com. The kinase selectivity profile of these compounds is a critical aspect of their development, with screening against a panel of kinases helping to identify potential off-target effects tandfonline.com.

Furthermore, pyrazolopyridine-based compounds have been developed as inhibitors of other kinases, including c-Met, a receptor tyrosine kinase implicated in cancer progression. Certain pyrazolopyridine and pyrazolothiazole derivatives have shown nanomolar inhibition of c-Met and significant anti-proliferative activity against various cancer cell lines rsc.orgsemanticscholar.org. The versatility of the pyrazolopyridine core is highlighted by its presence in approved and clinical-stage kinase inhibitors targeting RET, among other kinases nih.gov.

FFA1 Activation:

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor that plays a role in glucose-stimulated insulin (B600854) secretion. While a variety of small molecule agonists for FFA1 have been developed, there is limited direct evidence in the available literature of pyrazolopyridine derivatives acting as potent and selective FFA1 agonists nih.govguidetopharmacology.orgnih.gov. The research on FFA1 agonists has primarily focused on other chemical scaffolds.

Protein-Ligand Interaction Dynamics

Molecular docking studies are instrumental in understanding the binding modes of pyrazolopyridine derivatives within the active sites of their target proteins. In the context of kinase inhibition, these studies often reveal key hydrogen bonding interactions between the pyrazolopyridine core and the hinge region of the kinase nih.gov. For instance, in the case of c-Met inhibitors, docking simulations have elucidated the binding patterns of pyrazolopyridine derivatives, guiding the design of more potent and selective compounds semanticscholar.org.

Mechanistic Pathways Modulated by this compound Research Compounds

Signaling Pathway Analysis (e.g., osteoclastogenesis pathways, cellular contractility)

Osteoclastogenesis Pathways:

Recent research has highlighted the potential of pyrazole derivatives to modulate osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. A study on novel pyrazole derivatives demonstrated their ability to effectively inhibit osteoclastogenesis both in vitro and in vivo nih.govacs.orgacs.org. The most promising compound from this study was found to affect the early proliferation and differentiation of osteoclasts nih.govacs.orgacs.org. This suggests an interference with the signaling pathways that govern these initial stages of osteoclast development.

The differentiation of osteoclasts is a complex process regulated by various signaling molecules. Pyruvate kinase M2 (PKM2) has been identified as a regulator of osteoclastogenesis, and its activation can inhibit this process nih.gov. While the direct interaction of pyrazolopyridine compounds with PKM2 has not been established, the modulation of osteoclast differentiation by pyrazole derivatives points towards an impact on key signaling nodes within the osteoclastogenesis pathway.

Cellular Contractility:

The direct effects of this compound or its pyrazolopyridine analogues on cellular contractility are not well-defined in the current body of scientific literature. Further research is needed to explore the potential modulation of proteins and signaling pathways involved in the regulation of the cellular contractile machinery by this class of compounds.

Cellular Processes Affected by this compound and its Derivatives

The diverse molecular targets of pyrazolopyridine derivatives translate into a broad range of effects on cellular processes.

Cell Proliferation and Apoptosis:

As potent kinase inhibitors, many pyrazolopyridine derivatives exhibit significant anti-proliferative activity against cancer cell lines rsc.orgnih.gov. For example, certain 3,7-disubstituted pyrazolo[3,4-c]pyridines have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells nih.gov. This highlights their potential to interfere with the cellular machinery that controls cell division and programmed cell death.

Viral Replication:

Interestingly, pyrazolopyridine derivatives have also been investigated for their antiviral properties. Some studies have shown that these compounds can inhibit the replication of viruses such as Herpes Simplex Virus Type-1 (HSV-1) nih.gov. The mechanism of action in this context may involve the inhibition of viral or host cell factors essential for the viral life cycle, representing another dimension of the cellular processes affected by this chemical class nih.gov.

No Publicly Available Research Found for this compound

Despite a thorough search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound designated as “this compound.” Consequently, the requested article on its molecular mechanisms, target interactions, and research analogues, with a focus on allosteric modulation and orthosteric binding, cannot be generated.

The identifier “this compound” does not appear to be associated with any publicly documented research concerning its mechanism of action, allosteric or orthosteric properties, or any known research analogues. This suggests that the compound may be proprietary, in a very early stage of development and not yet disclosed in publications, or the identifier may be incorrect.

General principles of allosteric modulation and orthosteric binding are well-established in pharmacology. Orthosteric ligands bind to the same site as the endogenous ligand (the primary, or "orthosteric," site), often competing with it. In contrast, allosteric modulators bind to a different, or "allosteric," site on the target protein. This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the primary ligand's effect.

Without specific data on this compound, any discussion of its molecular mechanisms would be purely speculative and would not adhere to the instructions for scientifically accurate and specific content. Further investigation would be required to determine the identity and biological activity of this compound before a detailed analysis of its pharmacological properties could be undertaken.

In Vitro and in Silico Investigations of Biological Activities for Cid 19046612 Research Compounds

Computational Modeling and Simulation of CID 19046612 Interactions (In Silico Studies)

Quantum Chemical Calculations for Electronic Properties:There are no public records of quantum chemical calculations being performed to determine the electronic properties of this compound.

Without any foundational data, the creation of an accurate and informative scientific article on this compound is not possible. Further research and publication in peer-reviewed literature would be required for the scientific community to be able to report on its properties and potential biological activities.

Virtual Screening and Lead Identification Strategies

The discovery of novel therapeutic agents increasingly relies on computational methods to screen vast libraries of chemical compounds for potential biological activity. In the case of this compound and related compounds, a sophisticated, multi-layered virtual screening (VS) protocol was implemented to identify potential ligands for Flavin-Adenine Dinucleotide (FAD) synthase (FADS), a promising target for new antimicrobial drugs. nih.gov This integrative, funnel-like strategy was designed to be particularly effective for unexplored therapeutic targets where limited information about existing ligands is available. nih.gov

The initial phase of the virtual screening process employed a pharmacophore-based approach. This method utilizes molecular dynamics (MD) simulations of the target receptor in its ligand-free state to generate a set of pharmacophoric models. These models represent the key spatial and chemical features required for a molecule to bind to the target. A library of approximately 14,000 molecules was then screened against these models to identify compounds with the appropriate structural characteristics for potential binding. nih.gov

Compounds that successfully passed the pharmacophore screening were then subjected to a more rigorous molecular docking stage. nih.gov This step involved the use of multiple docking programs to predict the binding orientation and affinity of each candidate molecule within the active site of FADS. To enhance the reliability of the predictions, an exponential consensus ranking strategy was applied, which aggregates the results from the different docking algorithms to prioritize the most promising candidates. nih.gov

The final and most computationally intensive filter in this virtual screening cascade involved the use of molecular dynamics simulations. The top-ranked poses from the docking stage were used as starting points for MD simulations to sample the conformational changes of the compound while bound to the target. This allowed for a more accurate assessment of the stability of the ligand-receptor complex. The binding affinity was then evaluated using a combination of traditional scoring functions and a novel Morse-based potential score that accounts for the fluctuations of the molecule within the binding pocket. nih.gov This comprehensive in silico evaluation ultimately led to the selection of a small subset of 17 molecules, including this compound, for experimental testing. nih.gov

Integration of In Vitro and In Silico Data for Biological Activity Validation

The successful identification of biologically active compounds necessitates a synergistic approach that integrates computational predictions with experimental validation. The in silico screening protocol that identified this compound as a potential inhibitor of FAD synthase was validated through a series of in vitro experiments. nih.gov This integration is crucial for confirming the computationally predicted biological activity and establishing a more complete understanding of the compound's mechanism of action.

Following the multi-step virtual screening process, the 17 highest-ranking compounds were procured for biological testing. The primary in vitro assay focused on determining the inhibitory activity of these compounds against the flavin adenylyl transferase (FATase) module of FADS. Of the 17 compounds tested, five demonstrated inhibitory activity against this enzymatic module. nih.gov

To further validate the potential of these compounds as antimicrobial agents, their minimum inhibitory concentration (MIC) was determined against a panel of bacterial species. This included Corynebacterium ammoniagenes, Mycobacterium tuberculosis, and the human pathogen Streptococcus pneumoniae. nih.gov The results of these in vitro assays confirmed that some of the identified FADS inhibitors were capable of inhibiting the growth of these bacteria, thereby validating the predictions of the in silico screening protocol. nih.gov The successful identification of these active compounds underscores the efficacy of the integrative virtual screening strategy in discovering novel ligands for challenging therapeutic targets. nih.gov

No Information Found for Chemical Compound this compound

Following a comprehensive search of available scientific and chemical databases, no specific information has been found for the chemical compound identified as "this compound." Consequently, the requested article on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of this compound and its analogues cannot be generated.

The initial search aimed to retrieve foundational data on this compound, including its chemical structure, biological targets, and any existing research pertaining to its synthesis or activity. However, the identifier "this compound" does not correspond to any publicly available compound in major chemical databases. This suggests that the compound may be proprietary, part of an internal research program not yet disclosed publicly, or that the identifier may be incorrect.

Without the fundamental structural and biological information of this compound, it is impossible to conduct the requested analysis, which includes:

Systematic SAR Elucidation: This requires knowledge of the core chemical scaffold to propose and analyze modifications.

Identification of Pharmacophoric Features: This is dependent on having a known structure and its interactions with a biological target.

Influence of Stereochemistry: This analysis is only possible with a defined three-dimensional molecular structure.

Impact of Substituent Effects: This necessitates a series of analogues with known biological activities to compare.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of predictive models is contingent on having a dataset of compounds with their associated biological activities.

Further investigation into the origin of the identifier "this compound" is recommended to ascertain the correct compound of interest. Once the correct chemical entity is identified and sufficient data is available, the generation of the requested scientific article can be pursued.

Structure Activity Relationship Sar Studies of Cid 19046612 and Analogues

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Metrics in CID 19046612 Research

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern drug discovery that begins with identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. biosolveit.dejubilantbiosys.com These fragments, which typically adhere to the "rule of three" (e.g., molecular weight < 300 Da), are often weak binders but provide a highly efficient starting point for developing more potent and drug-like molecules. biosolveit.de The core principle of FBDD lies in the high quality of the initial interactions made by these small fragments, which can be more readily optimized into potent leads. jubilantbiosys.com

In the context of research related to a compound like this compound, an FBDD approach would involve screening a library of fragments to identify those that bind to its target. Once a fragment hit is identified and its binding mode is characterized, often through techniques like X-ray crystallography, it can be grown or linked with other fragments to increase its affinity and selectivity. biosolveit.denih.gov This process of fragment evolution allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules. jubilantbiosys.com

A key concept in FBDD and lead optimization is Ligand Efficiency (LE) . LE is a metric that assesses the binding efficiency of a compound in relation to its size, typically measured by the number of non-hydrogen atoms. wikipedia.org It helps researchers to prioritize compounds that have the most potent binding energy per atom, guiding the development of molecules with optimal physicochemical and pharmacological properties. wikipedia.org Several ligand efficiency metrics are used in drug discovery, each providing a different perspective on the quality of a compound. rgdscience.com

Here are some key ligand efficiency metrics:

Ligand Efficiency (LE): This is a fundamental metric calculated as the binding energy (often derived from pIC50, pKi, or pKd) divided by the number of heavy atoms. wikipedia.org It provides a measure of how efficiently a molecule binds to its target.

Binding Efficiency Index (BEI): This metric relates the binding affinity (pKi, pKd, or pIC50) to the molecular weight of the compound. wikipedia.org

Surface-Binding Efficiency Index (SEI): SEI considers the polar surface area (PSA) in addition to binding affinity, offering insights into the efficiency of binding relative to the molecule's surface properties. wikipedia.org

Lipophilic Ligand Efficiency (LLE): This metric evaluates the potency of a compound relative to its lipophilicity (LogP or LogD), aiming to guide the design of compounds with a better balance of potency and developability properties. blogspot.com

The application of these metrics in the research of this compound and its analogues would be crucial for guiding the optimization process. By tracking these efficiency metrics, researchers can make more informed decisions about which chemical modifications are most productive, leading to the development of more potent and drug-like candidates. nih.govsci-hub.se

Cheminformatics and Data Mining for SAR Insights from this compound-Related Datasets

Cheminformatics and data mining play a pivotal role in modern drug discovery by enabling the analysis of large and complex chemical and biological datasets to extract meaningful structure-activity relationships. In the context of research on this compound and its analogues, these computational approaches would be instrumental in identifying patterns and trends that might not be apparent from manual analysis alone.

By compiling a dataset of this compound-related compounds and their associated biological activities, cheminformatics tools can be used to:

Identify Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. plos.org These models can be used to predict the activity of novel compounds before they are synthesized, thereby prioritizing the most promising candidates and reducing the number of compounds that need to be made and tested.

Perform Scaffold Hopping: Data mining techniques can identify novel chemical scaffolds that are structurally different from this compound but are predicted to have similar biological activity. This can lead to the discovery of new chemical series with potentially improved properties.

Analyze High-Throughput Screening (HTS) Data: If this compound or its analogues were identified through an HTS campaign, data mining algorithms can be used to analyze the vast amount of data generated, identify active compounds, and cluster them based on their chemical structures and activity profiles.

Develop Pharmacophore Models: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These models can be generated from a set of active compounds and used to virtually screen large compound libraries to identify new potential hits.

The integration of cheminformatics and data mining with experimental SAR studies creates a powerful feedback loop. Computational models can guide the design of new compounds, and the experimental data from these compounds can then be used to refine and improve the computational models, leading to a more efficient and effective drug discovery process.

Advanced Analytical and Characterization Techniques for Cid 19046612 Research

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of CID 19046612 from reaction mixtures and for the precise assessment of its purity. Given the polar nature of this compound, containing both amino and hydroxyl functional groups, specific chromatographic techniques are particularly effective.

Gas chromatography (GC) is a suitable method for assessing the purity of 2-((3-aminopropyl)amino)ethan-1-ol. sigmaaldrich.com For volatile and thermally stable amino alcohols, GC coupled with a flame ionization detector (FID) can provide quantitative purity analysis. Derivatization may be employed to increase the volatility and improve the peak shape of the compound. analytice.com

High-performance liquid chromatography (HPLC), particularly reversed-phase chromatography, is another powerful technique. The choice of a suitable column, such as a C18 column, and an appropriate mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid to improve peak shape, is crucial for achieving good separation. frontiersin.org For the resolution of potential enantiomers of this compound derivatives, chiral HPLC columns are essential. researchgate.net

Method Development for this compound and its Derivatives

The development of robust chromatographic methods for this compound and its derivatives involves a systematic optimization of various parameters to achieve the desired separation and sensitivity. This process is critical for both qualitative and quantitative analysis in a research setting.

For GC method development, key parameters to optimize include the type of capillary column (polar vs. non-polar), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. For HPLC, method development focuses on selecting the appropriate stationary phase, optimizing the mobile phase composition (including pH and ionic strength), setting the flow rate, and choosing a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometer).

The synthesis of derivatives of this compound, for instance, through reactions involving its primary or secondary amine or its hydroxyl group, would necessitate the development of specific chromatographic methods to monitor reaction progress, isolate products, and assess their purity.

Validation of Analytical Methods for Research Quantitation

Method validation is a critical step to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. For the quantitation of this compound in a research context, method validation would typically involve assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a related amino alcohol, a limit of quantification of 100 µg/L was reported using a GC-MS method. analytice.com

A summary of typical validation parameters is presented in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria for Research
Specificity Ability to measure the analyte in the presence of other components.No interference at the retention time of the analyte.
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy Closeness of measured value to the true value.Recovery of 80-120%
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) < 15%
LOD Lowest detectable concentration.Signal-to-noise ratio of 3:1
LOQ Lowest quantifiable concentration.Signal-to-noise ratio of 10:1

Spectroscopic Techniques for Structural Elucidation (e.g., MS, NMR, IR)

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of this compound.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C5H14N2O), the expected monoisotopic mass is approximately 118.11 Da. nih.gov Fragmentation patterns observed in the mass spectrum can provide valuable information about the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the different carbon atoms of the propyl and ethyl chains, as well as for the protons of the amine and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the structure. While a specific spectrum for this compound is not readily available, spectra for similar compounds like 2-(2-Aminoethylamino)ethanol are used as references for spectral interpretation. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines, O-H stretching of the alcohol, C-N stretching, and C-O stretching. Studies on similar amino alcohols like 2-aminoethanol and 3-aminopropanol provide insights into the expected vibrational frequencies. researchgate.net

Crystallography and X-ray Diffraction for Solid-State Characterization

For solid derivatives of this compound, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the conformation of the molecule and its packing in the crystal lattice. While no crystal structure for this compound itself is reported, the Crystallography Open Database contains entries for complexes containing structurally similar compounds like (3-Aminopropyl)diethanolamine, demonstrating the utility of this technique for understanding intermolecular interactions. nih.gov

High-Throughput Screening (HTS) Methodologies for this compound Libraries

High-throughput screening (HTS) methodologies could be employed for the rapid evaluation of libraries of compounds derived from this compound for various applications. For instance, if this compound derivatives are being investigated as potential catalysts or biologically active agents, HTS assays can be developed to screen large numbers of compounds quickly. nih.govnih.gov

These assays are often fluorescence-based or colorimetric, allowing for rapid and automated measurements in multi-well plates. frontiersin.orgnih.gov For example, HTS methods have been developed for screening libraries of amino alcohols for their catalytic activity in enantioselective synthesis. nih.gov The development of such assays for this compound libraries would enable the efficient discovery of new leads for various applications.

Emerging Research Perspectives and Drug Discovery Implications for Cid 19046612

Role of Artificial Intelligence and Machine Learning in CID 19046612 Drug Discovery Efforts

While Clofazimine was discovered decades before the advent of artificial intelligence (AI), modern computational techniques are now playing a significant role in optimizing its use and exploring its future potential. dntb.gov.ua The application of AI and machine learning (ML) is primarily focused on predicting drug susceptibility, optimizing treatment regimens for drug-resistant tuberculosis, and assessing its clinical development lifecycle.

Machine learning models have been developed to predict the minimum inhibitory concentration (MIC) and drug susceptibility of Mycobacterium tuberculosis from whole-genome sequencing data. plos.orgbiorxiv.org These models analyze genomic data to identify patterns associated with resistance, offering a potentially faster alternative to traditional culture-based susceptibility testing. For Clofazimine, these ML systems have shown promising, albeit variable, performance in predicting resistance. plos.orgbiorxiv.orgbiorxiv.org For instance, one study reported a sensitivity of 82.6% and a specificity of 72.2% for predicting Clofazimine resistance. biorxiv.org Another noted that while sensitivity was 87%, the specificity was low, which was attributed to the low prevalence of resistant isolates in the training data. biorxiv.org

Table 1: Performance of Machine Learning Models in Predicting Clofazimine Susceptibility

Model/Study Sensitivity Specificity Key Finding
PLOS Computational Biology (2022) plos.orgbiorxiv.org 82.6% 72.2% Model can predict MIC from unassembled sequencing data.
bioRxiv (2021) biorxiv.org 87% 72% Low specificity attributed to the low number of resistant samples in the training set.

Target Identification and Validation for Novel Therapeutic Applications

The polypharmacology of Clofazimine is a central theme in its ongoing research, with multiple molecular targets identified that underpin its diverse therapeutic effects. Initially, its mechanism in mycobacteria was thought to involve binding to guanine-rich DNA, disrupting its function. wikipedia.orgpediatriconcall.com However, recent research has unveiled more specific targets.

In Mycobacterium tuberculosis, Clofazimine is considered a prodrug that, once reduced by the type 2 NADH-quinone oxidoreductase (NDH-2), generates reactive oxygen species (ROS) upon reoxidation. asm.org This action suggests it competes with the essential cofactor menaquinone in the mycobacterial electron transport chain. asm.org A separate line of research used affinity chromatography to identify the mycobacterial integration host factor (mIHF), an essential DNA-binding protein, as a direct target, with Clofazimine inhibiting its ability to bind DNA. biorxiv.org

Beyond its antimicrobial properties, Clofazimine exhibits significant immunomodulatory effects. A key validated target for its anti-inflammatory and immunosuppressive activity is the Kv1.3 potassium channel in T-lymphocytes. wikipedia.orgdrugbank.com By blocking this channel, Clofazimine can suppress T-cell proliferation, a mechanism that has prompted investigation into its use for autoimmune conditions like multiple sclerosis and rheumatoid arthritis. wikipedia.org

Recent drug repurposing screens have identified additional targets for Clofazimine, expanding its potential therapeutic utility:

SARS-CoV-2: It has been identified as a dual-targeted inhibitor, binding to the S2 segment of the viral spike protein to block membrane fusion and also inhibiting the Nsp13 helicase. nih.gov

Cancer Immunotherapy: A screen of FDA-approved drugs found that Clofazimine can potentiate the effects of dual anti-PD-1 and CTLA-4 checkpoint inhibitor therapy. nih.gov Mechanistically, it was shown to promote E2F1 activation in CD8+ T cells and reduce pathogenic Th17 cells, thereby enhancing antitumor efficacy while curbing adverse effects. nih.gov

Neurodegenerative Diseases: A high-throughput screen revealed that Clofazimine can reduce the toxicity associated with polyglutamine (polyQ) expansions, characteristic of Huntington's disease, through the activation of the nuclear receptor PPARγ. nih.gov

Cryptosporidiosis: Phenotypic screens have identified Clofazimine as a potent inhibitor of Cryptosporidium parvum, leading to its investigation as a treatment for this diarrheal disease. clinicaltrials.euplos.org

Table 2: Validated and Investigational Targets of Clofazimine (this compound)

Target Associated Disease/Application Mechanism of Action
Bacterial DNA wikipedia.orgpediatriconcall.com Leprosy, Tuberculosis Binds to guanine (B1146940) bases, blocking DNA template function.
Type 2 NADH-quinone oxidoreductase (NDH-2) asm.org Tuberculosis Acts as a competitive substrate, leading to ROS production.
Mycobacterial Integration Host Factor (mIHF) biorxiv.org Tuberculosis Binds to mIHF, inhibiting its interaction with DNA.
Kv1.3 Potassium Channel wikipedia.orgdrugbank.com Autoimmune Diseases Blocks channel activity, suppressing T-lymphocyte proliferation.
SARS-CoV-2 Spike Protein (S2) & Nsp13 Helicase nih.gov COVID-19 Inhibits viral fusion and helicase unwinding activity.
E2F1 Pathway (in CD8+ T cells) nih.gov Cancer Potentiates immunotherapy by activating T-cell responses.
PPARγ nih.gov PolyQ Neurodegenerative Diseases Activates PPARγ, leading to reduced polyQ toxicity.

Strategies for Optimizing Bioavailability and Metabolic Stability in Research Compounds

A significant hurdle in the clinical use and development of Clofazimine is its challenging pharmacokinetic profile, which stems from its physicochemical properties. As a highly lipophilic and cationic amphiphilic molecule, it has extremely low aqueous solubility, leading to variable and often poor bioavailability. frontiersin.orgdrug-dev.com The compound has a very long elimination half-life of approximately 70 days and tends to accumulate in adipose tissue and macrophage-rich organs. wikipedia.orgoup.com

Research efforts are actively exploring strategies to overcome these limitations. The oral absorption of Clofazimine is known to be significantly influenced by food. Studies have shown that administration with a high-fat meal can increase its bioavailability substantially, whereas co-administration with acidic substances like orange juice or with antacids may decrease it. nih.govresearchgate.net

To improve its delivery and solubility, various advanced formulation strategies are under investigation:

Nanoparticle Formulations: Encapsulating Clofazimine into nanoparticles has been shown to improve dissolution rates and achieve supersaturation levels up to 90 times its equilibrium solubility. acs.org Techniques such as flash nanoprecipitation using stabilizers like HPMCAS, lecithin, and zein (B1164903) have been successfully employed. acs.org

Liposomal Encapsulation: Formulating Clofazimine within liposomes allows for parenteral (intravenous) administration, which is not feasible with the free drug. frontiersin.org In animal models, this approach increased the maximum tolerated dose and showed superior therapeutic activity against M. tuberculosis. frontiersin.org

Inhaled Formulations: Nanocrystalline suspensions have been developed to enable inhaled delivery, which could target lung infections more directly and potentially reduce systemic side effects. frontiersin.org

Organic Salts: The formation of active pharmaceutical ingredient-organic salts (API-OSs) by combining Clofazimine with fluoroquinolones has demonstrated improved solubility in organic solvents like DMSO. mdpi.com

Regarding its metabolic stability, in vitro studies with human liver microsomes have identified cytochrome P450 enzymes, specifically CYP3A4/A5 and CYP1A2, as being involved in its metabolism. frontiersin.org A clinical strategy to manage its slow accumulation is the use of a loading dose. A recent trial demonstrated that a 4-week loading dose regimen could reduce the time to reach target therapeutic concentrations by 1.5 months compared to standard dosing. oup.com

Table 3: Strategies to Optimize Clofazimine's Physicochemical and Pharmacokinetic Properties

Strategy Approach Objective
Formulation Nanoparticles (e.g., using zein, HPMCAS) acs.org Improve dissolution rate and achieve supersaturation.
Liposomes frontiersin.org Enable intravenous administration and improve therapeutic index.
Inhaled nanocrystalline suspensions frontiersin.org Target lung infections directly and reduce systemic exposure.
Chemical Modification Formation of organic salts mdpi.com Enhance solubility in specific solvents.
Development of analogues researchgate.net Improve metabolic stability and reduce side effects.
Clinical Dosing Administration with high-fat food nih.govresearchgate.net Increase oral bioavailability.
Use of a loading dose oup.com Accelerate time to reach therapeutic plasma concentrations.

Q & A

How can researchers formulate a focused research question for studying CID 19046612?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound modulate [specific biological pathway] compared to [existing compound] in [cell type/model] over a [timeframe]?" Ensure questions are measurable, address knowledge gaps, and avoid vague language . Validate feasibility by assessing resource availability and ethical compliance .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer : Systematically search databases (e.g., PubMed, Repec, Google Scholar) using Boolean operators. Filter results by publication date (prioritize last 5–7 years) and study type (primary > secondary sources). Use citation chaining to identify seminal papers. Organize findings thematically (e.g., synthesis methods, biological activity) and document gaps .

Q. What experimental design considerations are critical for studying this compound’s properties?

  • Methodological Answer : Define independent/dependent variables (e.g., concentration, temperature) and controls (positive/negative). Include replication (n ≥ 3) to ensure statistical power. For in vitro studies, standardize cell lines and culture conditions. Pre-test assays (e.g., cytotoxicity) to optimize dosing . Address safety protocols using SDS guidelines for handling hazardous compounds .

Advanced Research Questions

Q. How can researchers address contradictory data in existing studies on this compound?

  • Methodological Answer : Perform meta-analysis to identify heterogeneity sources (e.g., methodology, sample size). Use triangulation—compare results across techniques (e.g., HPLC vs. LC-MS for purity analysis). Replicate conflicting experiments under standardized conditions. Critically evaluate whether contradictions arise from compound stability issues (e.g., degradation under specific storage) .

Q. What advanced statistical methods are suitable for analyzing this compound’s complex interactions?

  • Methodological Answer : Apply multivariate regression to model dose-response relationships or machine learning (e.g., random forests) to predict bioactivity. For omics data, use pathway enrichment analysis (e.g., KEGG, GO). Validate models with cross-validation and external datasets. Ensure methods align with the research question’s scope (e.g., exploratory vs. confirmatory) .

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodological Answer : Integrate computational chemistry (e.g., molecular docking) with wet-lab validation. Combine pharmacokinetic studies (in vivo models) with cheminformatics (QSAR modeling). Use mixed-methods designs to correlate structural modifications with functional outcomes. Collaborate with domain experts to ensure methodological rigor and interpretability .

Data and Analysis

Q. How should researchers design a robust data management plan for this compound studies?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry and version control. Store raw data in repositories (e.g., Zenodo) with metadata (e.g., experimental conditions, instrument parameters). Perform periodic audits to ensure data integrity .

Q. What criteria should guide the selection of analytical techniques for this compound characterization?

  • Methodological Answer : Prioritize techniques based on the compound’s properties:
  • Purity : HPLC-MS (>95% purity threshold).
  • Structure : NMR, X-ray crystallography.
  • Bioactivity : High-throughput screening (HTS) assays.
    Cross-validate results with orthogonal methods (e.g., FTIR alongside NMR) to minimize instrumental bias .

Ethics and Compliance

Q. How to ensure ethical compliance in preclinical studies involving this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC approval for in vivo work). For human cell lines, verify provenance and ethical sourcing (e.g., HIPAA-compliant suppliers). Disclose conflicts of interest (e.g., funding from pharmaceutical entities) in publications .

Peer Review and Dissemination

Q. What are key elements of a compelling manuscript on this compound for high-impact journals?

  • Methodological Answer : Structure the manuscript with clear sections:
  • Abstract : Highlight novelty (e.g., first evidence of [mechanism]).
  • Methods : Detail protocols for reproducibility (e.g., CAS numbers for reagents).
  • Results : Use visual aids (e.g., dose-response curves, structural diagrams).
  • Discussion : Contrast findings with prior studies and propose mechanistic hypotheses.
    Cite recent, high-impact papers to contextualize work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.